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A Note on Terminology: Our search for a specific "Broussin assay" did not yield definitive
results in publicly available scientific literature. It is possible this is a proprietary name, a newer
technology, or a specific in-house designation. The following technical support guide is based
on the widely used bridging immunoassay format for the detection of anti-drug antibodies
(ADAS), a critical component of immunogenicity testing in drug development. The principles
and troubleshooting strategies discussed here are broadly applicable to many ligand-binding
assays.

Frequently Asked Questions (FAQSs)

Q1: What is a bridging immunoassay for anti-drug antibody (ADA) detection?

A bridging immunoassay is a common method used to detect ADAs in patient samples. In this
assay, bivalent or multivalent ADAs act as a "bridge," connecting a labeled version of the
therapeutic drug used for capture and another labeled version of the drug for detection. The
formation of this "bridge" complex generates a signal that is proportional to the amount of ADA
present in the sample. This format is advantageous because it can detect all isotypes of ADAs

(e.g., 1gG, IgM, IgA).[1][2]
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Q2: What are the most common sources of interference in a bridging ADA assay?

The most common interferences in bridging ADA assays are the presence of the drug itself in
the sample, soluble drug targets, and other matrix components.[3][4][5] Soluble drug targets,
especially those that are multimeric, can mimic ADAs by bridging the capture and detection
reagents, leading to false-positive results.[1][6] High levels of circulating drug can compete with
the labeled drug reagents for binding to ADAs, potentially causing false-negative results.[4][7]
Matrix effects arise from components in the sample (like plasma or serum) that can non-
specifically interact with assay reagents and affect the accuracy of the results.[8]

Q3: What is a "false positive" versus a "false negative" result in an ADA assay?

A false positive occurs when the assay incorrectly indicates the presence of ADAs when they
are not actually there. This can be caused by interfering substances like multimeric drug
targets.[1][6] A false negative happens when the assay fails to detect ADAs that are present in
the sample. This can be a result of high concentrations of the therapeutic drug in the sample,
which masks the ADAs.[4][9]

Troubleshooting Guide
Issue 1: High Background Signal in Negative Control
Samples

Q: My negative control samples are showing a high signal, leading to a high cut-point. What
could be the cause and how can | fix it?

A: High background in negative controls is often due to non-specific binding or interference
from matrix components.

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/29063411/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8816448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11845105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12413034/
https://www.tandfonline.com/doi/full/10.4155/bio-2020-0110
https://pmc.ncbi.nlm.nih.gov/articles/PMC8816448/
https://swordbio.com/blog/evaluating-ada-assay-sensitivity-in-the-presence-of-high-drug-levels/
https://www.bio-connect.nl/news/managing-matrix-interference-in-immunoassays-tips-and-solutions/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12413034/
https://www.tandfonline.com/doi/full/10.4155/bio-2020-0110
https://pmc.ncbi.nlm.nih.gov/articles/PMC8816448/
https://www.altasciences.com/sites/default/files/2022-10/Immunogenicity_Bioassay_Summit_2022_Immunogenicity_Target_Interference_A_Novel_Blocking_Approach.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208535?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Potential Cause Troubleshooting Strategy

Increase the number of wash steps or the
N W stringency of the wash buffer.[10] Optimize the
on-specific Bindin
P J blocking buffer; you might need to try different

blocking agents.[10]

R t Qualit Ensure that the labeled drug reagents are not
eagent Quali
J Y aggregated. Use fresh batches of reagents.[10]

Increase the minimum required dilution (MRD)
Matrix Effects of the samples to reduce the concentration of

interfering matrix components.[8]

If the drug target is present in the negative
S control matrix and is multimeric, it can cause
Multimeric Soluble Target N ] ]
false positives.[6] Consider strategies to block

the target (see Issue 2).

Issue 2: Suspected False Positives due to Soluble Drug
Target Interference

Q: | am observing positive ADA signals in patient samples, but the clinical data does not
suggest an immune response. How can | determine if this is due to soluble target interference
and how can | mitigate it?

A: Soluble multimeric targets are a known cause of false-positive signals in bridging assays.[1]

[6]
Identifying Target Interference:

o Spiking Experiment: Spike known concentrations of the soluble target into negative control
serum and observe if a signal is generated.

e Immunodepletion: Deplete the target from a positive sample using anti-target antibodies and
see if the signal is reduced.[1]

Mitigation Strategies for Target Interference:
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Mitigation Strategy

Description

Considerations

Addition of Blocking Agents

Add a specific anti-target
antibody or a soluble version
of the target receptor to the
assay buffer to block the
interfering target.[3][11][12]

The blocking agent should
have a high affinity for the
target.[5] The concentration of
the blocking agent needs to be

optimized.

pH Adjustment

A mild acidic or basic pH in the
assay buffer can sometimes
disrupt the interaction between
the target and the drug
reagents.[12][13]

The effect of pH on ADA
detection needs to be
evaluated to ensure it doesn't

lead to false negatives.

Increased Sample Dilution

Diluting the sample can lower
the concentration of the

interfering target.[14]

This may also reduce the
concentration of true ADAS,
potentially impacting assay

sensitivity.

Experimental Protocol: Acid Dissociation to Mitigate Target Interference

Acid treatment can be an effective method to dissociate dimeric or multimeric targets into their

monomeric forms, thus reducing their ability to bridge the assay reagents.[1][15]

 Acidification: Dilute serum samples (e.g., 1:10) in an acidic buffer (e.g., 300 mM acetic acid)

and incubate at room temperature for approximately 15 minutes.

o Neutralization: Further dilute the acidified samples with a neutralization buffer containing the

labeled drug reagents. The neutralization buffer should be sufficiently basic to bring the final

pH of the sample to a suitable range for the assay.

¢ Incubation and Detection: Proceed with the standard assay protocol for incubation and signal

detection.

Issue 3: Low Assay Sensitivity and Suspected False

Negatives
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Q: My assay is not detecting the positive control at the expected lower limit, and | suspect high

drug concentrations in my samples are causing false negatives. What can | do?

A: High concentrations of the therapeutic drug in samples can interfere with ADA detection by

competing for binding sites on the ADASs.[4][7]

Strategies to Improve Drug Tolerance:

Strategy

Description

Quantitative Impact
(Example)

Acid Dissociation

Pre-treating samples with a
low pH buffer can dissociate
drug-ADA immune complexes,
making the ADAs available for
detection.[7]

Can improve drug tolerance
significantly, often allowing for
the detection of ADAs in the
presence of high pg/mL

concentrations of the drug.

Affinity Capture Elution (ACE)

This method involves capturing
ADAs from the sample onto a
solid phase coated with the
drug, washing away the
unbound drug, and then
eluting the ADAs for detection

in a separate step.[5]

Can increase drug tolerance
by effectively removing the
interfering drug from the

sample before detection.

Precipitation and Acid

Dissociation (PandA)

This technique uses
polyethylene glycol (PEG) to
precipitate drug-ADA
complexes, which are then
subjected to acid dissociation

to free the ADAs for detection.

[5]

Can be effective but may be
more labor-intensive and could
have lower recovery of low-
affinity ADAs.

Data on Mitigation Strategies:
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o Target Interference Drug Tolerance
Mitigation Strategy .
Reduction Enhancement
Addition of IL-6 in an anti- Achieved tolerance up to 500 Tolerated up to 250 pg/mL of
tocilizumab ADA assay ng/mL of IL-6R.[14] tocilizumab.[14]
Combination of two target- Resulted in high tolerance to
blocking reagents and mild the recombinant target protein. ~ N/A
basic pH [12]
Can effectively mitigate A common and effective
Acid Dissociation interference from dimeric method to improve drug
target proteins.[1][15] tolerance.[7]

Visual Guides
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Caption: Principle of a bridging immunoassay for ADA detection.

Target Interference Mechanism
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Caption: How a multimeric soluble target can cause a false-positive signal.

Mitigation Workflow: Acid Dissociation
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Caption: Workflow for mitigating drug interference using acid dissociation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/elisa-protocol/general-elisa-protocol/anti-drug-antibody-bridging-elisa-protocol.html
https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/elisa-protocol/general-elisa-protocol/anti-drug-antibody-bridging-elisa-protocol.html
https://pubmed.ncbi.nlm.nih.gov/29063411/
https://pubmed.ncbi.nlm.nih.gov/29063411/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8816448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8816448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11845105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11845105/
https://www.tandfonline.com/doi/full/10.4155/bio-2020-0110
https://swordbio.com/blog/evaluating-ada-assay-sensitivity-in-the-presence-of-high-drug-levels/
https://www.bio-connect.nl/news/managing-matrix-interference-in-immunoassays-tips-and-solutions/
https://www.bio-connect.nl/news/managing-matrix-interference-in-immunoassays-tips-and-solutions/
https://www.altasciences.com/sites/default/files/2022-10/Immunogenicity_Bioassay_Summit_2022_Immunogenicity_Target_Interference_A_Novel_Blocking_Approach.pdf
https://www.antibody-creativebiolabs.com/troubleshooting-of-anti-drug-antibody-ada-bridging-elisa.htm
https://www.researchgate.net/publication/320574422_Drug_Target_Interference_in_Immunogenicity_Assays_Recommendations_and_Mitigation_Strategies
https://pubmed.ncbi.nlm.nih.gov/31208197/
https://pubmed.ncbi.nlm.nih.gov/31208197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11352699/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11352699/
https://www.tandfonline.com/doi/full/10.1080/17576180.2024.2349417
https://www.researchgate.net/publication/395215223_Overcoming_target_interference_in_bridging_anti-drug_antibody_ADA_assay_by_optimizing_sample_treatment
https://www.benchchem.com/product/b1208535/docs#technical-support-center-bridging-immunoassay-for-immunogenicity
https://www.benchchem.com/product/b1208535/docs#technical-support-center-bridging-immunoassay-for-immunogenicity
https://www.benchchem.com/product/b1208535/docs#technical-support-center-bridging-immunoassay-for-immunogenicity
https://www.benchchem.com/product/b1208535/docs#technical-support-center-bridging-immunoassay-for-immunogenicity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208535?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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